N-(2-methoxyphenyl)thian-3-amine
Description
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)thian-3-amine |
InChI |
InChI=1S/C12H17NOS/c1-14-12-7-3-2-6-11(12)13-10-5-4-8-15-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
InChI Key |
KUHBTFFCRFTWEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2CCCSC2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Thietan-3-ol Derivatives
A key intermediate for the synthesis of N-(2-methoxyphenyl)thian-3-amine is 3-(2-methoxyphenyl)thietan-3-ol , which can be prepared by the reaction of thietan-3-ol derivatives with 2-methoxyaniline under nucleophilic substitution conditions.
- Reaction conditions : Typically, the reaction is performed in an aprotic solvent such as tetrahydrofuran (THF) with a base like isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) to facilitate nucleophilic attack on the thietane ring.
- Temperature : Mild to moderate temperatures (room temperature to 50 °C) are used to avoid ring opening or decomposition.
- Post-treatment : After the substitution, the reaction mixture is worked up by aqueous extraction and organic solvent washing to isolate the product.
Transition-Metal Catalyzed Amination
Transition-metal catalysis, especially involving palladium or rhodium catalysts, has been employed for the amination of aryl halides with amines such as 2-methoxyaniline.
- Catalysts : Pd(OAc)2 with phosphine ligands or Rh-based catalysts are common choices.
- Mechanism : Oxidative addition of aryl halide to the metal center, followed by coordination and reductive elimination with the amine to form the C-N bond.
- Advantages : High yields, regioselectivity, and tolerance of functional groups.
- Reaction conditions : Elevated temperatures (80–120 °C), bases such as potassium carbonate or cesium fluoride, and polar aprotic solvents like dimethyl sulfoxide (DMSO) or toluene.
Direct Coupling of 2-Methoxyaniline with Halogenated Thietane Precursors
Direct coupling of 2-methoxyaniline with halogenated thietane derivatives (e.g., thietan-3-yl chlorides or bromides) is a straightforward approach.
- Base : Potassium carbonate or triethylamine is used to deprotonate the amine.
- Solvent : Polar solvents such as tert-butanol or acetonitrile.
- Temperature : Room temperature to reflux conditions depending on reactivity.
- Microwave irradiation : Sometimes employed to accelerate the reaction and improve yields.
Representative Synthetic Route Example
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Thietan-3-ol + iPrMgCl·LiCl in THF | Formation of nucleophilic thietane intermediate |
| 2 | Addition of 2-methoxyaniline at room temperature | Nucleophilic substitution on thietane ring |
| 3 | Workup: aqueous extraction, organic solvent washing, drying | Isolation of this compound |
| 4 | Purification by recrystallization or chromatography | Obtain pure compound |
Analytical and Purity Considerations
- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product formation.
- Purity : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm the purity and molecular weight.
- Yields : Reported yields vary from moderate to high (60–90%) depending on reaction conditions and scale.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution on thietan-3-ol | 2-methoxyaniline, iPrMgCl·LiCl | iPrMgCl·LiCl (base) | THF | RT to 50 °C | 70–85 | Mild conditions, good regioselectivity |
| Pd-catalyzed amination | Aryl halide thietane derivative, 2-methoxyaniline | Pd(OAc)2, phosphine ligand, K2CO3 | DMSO, toluene | 80–120 °C | 75–90 | High functional group tolerance |
| Direct coupling with halogenated thietane | 2-methoxyaniline, thietan-3-yl chloride | K2CO3 or Et3N | tert-butanol, acetonitrile | RT to reflux | 60–80 | Microwave can improve rate |
Research Findings and Optimization
- Base choice affects the selectivity and yield; milder bases such as triethylamine favor cleaner reactions.
- Solvent polarity influences nucleophilicity and solubility of reactants; THF and DMSO are preferred.
- Temperature control is critical to avoid ring-opening side reactions of the thietane ring.
- Catalyst ligand design in Pd-catalyzed methods can enhance enantioselectivity and yield.
- Microwave-assisted synthesis shortens reaction times and can improve product purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)thian-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-methoxyphenyl)thian-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)thian-3-amine involves its interaction with specific molecular targets. The methoxy group and thian-3-amine core play crucial roles in its binding affinity and activity. Molecular docking studies have shown that it can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
25X-NBOMe Series (e.g., 25I-NBOMe)
- Structure : 2-(4-halo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine.
- Key Differences: The NBOMe series features a phenethylamine backbone with a benzyl substituent, whereas N-(2-methoxyphenyl)thian-3-amine incorporates a thian ring. The methoxyphenyl group in NBOMe compounds is part of a hallucinogenic 2C-X core, while in the target compound, it is directly linked to the amine.
- Pharmacological Activity: NBOMe compounds are potent 5-HT2A receptor agonists with high toxicity and hallucinogenic effects . The thian-3-amine’s rigid ring system may reduce receptor affinity compared to the flexible ethanamine chain in NBOMes.
N,N-Dimethyl-3-(1-Naphthyloxy)-3-(2-Thienyl)propan-1-amine (Duloxetine Intermediate)
- Structure : Combines a thienyl ring, naphthyloxy group, and dimethylamine.
- Key Differences: The thienyl and naphthyloxy groups in the duloxetine intermediate contribute to its role as a serotonin-norepinephrine reuptake inhibitor (SNRI).
- Conformational Insight : The dihedral angle (87.5°) between the thienyl and naphthalene rings in the duloxetine intermediate contrasts with the likely planar arrangement of the methoxyphenyl group in the target compound, affecting molecular packing and solubility .
N-[2-(Methylsulfanyl)phenyl]thian-3-amine
- Structure : Substitutes the methoxy group in the target compound with a methylsulfanyl (-SMe) group.
- Metabolic Implications : Sulfur-containing groups often undergo oxidation to sulfoxides or sulfones, which could increase metabolic stability compared to the methoxy variant .
Metabolic Pathways and Enzymatic Interactions
N-(2-Methoxyphenyl)hydroxylamine (Metabolite Analog)
- Metabolism: Studied in rat and rabbit hepatic microsomes, this compound is reduced to o-anisidine (2-methoxyaniline) and oxidized to o-aminophenol, with CYP1A enzymes playing a dominant role .
- Comparison: If this compound undergoes similar N-hydroxylation, its metabolites could include reactive intermediates like nitroso derivatives, posing toxicity risks. CYP2E1, implicated in oxidizing o-anisidine to o-aminophenol , may also influence the target compound’s metabolic fate.
N-(3-Chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
- Structure : Features a dihydrothiophene ring with a sulfone group and chlorophenyl substituent.
- Metabolic Stability : The sulfone group likely reduces redox cycling compared to thian-3-amine, which may undergo ring-opening or sulfur oxidation .
Data Table: Comparative Overview
Biological Activity
N-(2-Methoxyphenyl)thian-3-amine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a thian-3-amine core and a methoxy-substituted phenyl group. The structural formula can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Molecular docking studies suggest that the methoxy group enhances binding affinity, allowing the compound to influence biochemical pathways effectively. Its mechanism may involve:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Interaction : It can bind to receptors that modulate cellular signaling pathways.
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity. In vitro assays have shown efficacy against various bacterial and fungal strains. For instance, the compound demonstrated:
- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against common pathogens.
This suggests potential applications in treating infections caused by resistant strains.
Anticancer Activity
This compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. Key findings include:
- Cytotoxicity : IC50 values were reported in the range of 15–30 µM, indicating potent cytotoxic effects on cancer cells.
- Mechanism of Action : The compound was found to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. Specifically, it increased levels of pro-apoptotic proteins (Bax, p53) while decreasing anti-apoptotic proteins (Bcl-2).
Research Findings and Case Studies
-
Study on Antiproliferative Effects :
A study evaluated the antiproliferative effects of this compound on MCF-7 cells, revealing significant G2/M phase arrest and increased apoptosis rates compared to untreated controls.Compound IC50 (µM) Mechanism This compound 25 Induces apoptosis via mitochondrial pathway -
Antimicrobial Activity Assessment :
Another study focused on the antimicrobial properties, showing that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans with MIC values below 50 µg/mL.Microorganism MIC (µg/mL) Staphylococcus aureus 20 Candida albicans 30
Q & A
Q. What mechanistic insights arise from studying redox cycling in hepatic microsomes?
- Methodology :
- Microsomal incubations : Monitor NADPH-dependent reduction to o-anisidine (HPLC) and CYP isoform-specific contributions (e.g., CYP1A2 vs. CYP2E1 inhibitors).
- Redox cycling assays : Detect ROS generation via DCFH-DA fluorescence, linking to oxidative stress pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
